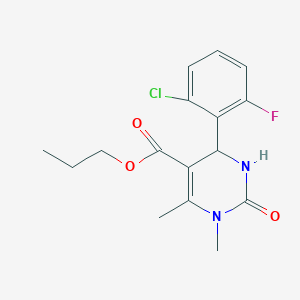![molecular formula C24H22N2 B11506979 6,13-diphenyl-6,13-diazatricyclo[9.3.0.04,8]tetradeca-1(14),4,7,11-tetraene](/img/structure/B11506979.png)
6,13-diphenyl-6,13-diazatricyclo[9.3.0.04,8]tetradeca-1(14),4,7,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,13-diphenyl-6,13-diazatricyclo[93004,8]tetradeca-1(14),4,7,11-tetraene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,13-diphenyl-6,13-diazatricyclo[9.3.0.04,8]tetradeca-1(14),4,7,11-tetraene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the tricyclic structure.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented,
Properties
Molecular Formula |
C24H22N2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6,13-diphenyl-6,13-diazatricyclo[9.3.0.04,8]tetradeca-1(14),4,7,11-tetraene |
InChI |
InChI=1S/C24H22N2/c1-3-7-23(8-4-1)25-15-19-11-13-21-17-26(24-9-5-2-6-10-24)18-22(21)14-12-20(19)16-25/h1-10,15-18H,11-14H2 |
InChI Key |
RQXGKBNPWIIOJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN(C=C2CCC3=CN(C=C31)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]-](/img/structure/B11506899.png)
![7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11506905.png)
![8-(3-methoxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11506921.png)
![8-bromo-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B11506922.png)
![N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11506927.png)
![3-[4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11506933.png)
![6-Diphenylamino-4-morpholin-4-yl-1H-[1,3,5]triazin-2-one](/img/structure/B11506936.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B11506947.png)

![12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11506959.png)
![{4-[3-acetyl-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11506964.png)
![2-chloro-5-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B11506970.png)
![2',3'-Dioxo-3',6'-dihydro-2'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-A]isoquinoline]-1'-carbonitrile](/img/structure/B11506974.png)
![3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11506983.png)
